molecular formula C4H2ClN5 B6189166 2-azido-5-chloropyrimidine CAS No. 1501456-08-1

2-azido-5-chloropyrimidine

Cat. No.: B6189166
CAS No.: 1501456-08-1
M. Wt: 155.5
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine analogs are widely studied for their biological activity, and the introduction of azido (-N₃) and chloro (-Cl) groups at the C-2 and C-5 positions, respectively, modifies electronic and steric properties, influencing reactivity and interactions with biological targets. Evidence from anti-HIV studies highlights that 5-chlorinated pyrimidine derivatives, such as 2',3'-dideoxy-3'-fluoro-5-chlorouridine, exhibit reduced host-cell cytotoxicity while retaining antiviral activity, underscoring the importance of halogenation in improving therapeutic selectivity .

Properties

CAS No.

1501456-08-1

Molecular Formula

C4H2ClN5

Molecular Weight

155.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-chloropyrimidine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for 2-azido-5-chloropyrimidine are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions required for optimal production .

Chemical Reactions Analysis

Types of Reactions

2-Azido-5-chloropyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like ethanol or methanol.

    Cycloaddition: Copper(I) catalysts in solvents like toluene or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst in ethanol.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Cycloaddition: Triazole derivatives.

    Reduction: Amino-substituted pyrimidines.

Scientific Research Applications

2-Azido-5-chloropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of nucleic acid interactions and as a precursor for bioactive molecules.

    Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 2-azido-5-chloropyrimidine involves its ability to undergo various chemical transformations due to the presence of the azido and chloro groupsThese transformations enable the compound to interact with biological targets and pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituents, synthesis, biological activity, and physicochemical properties:

Compound Name Structural Features Key Substituents Biological Activity/Application
2-Azido-5-chloropyrimidine Azido (C-2), chloro (C-5) -N₃, -Cl Antiviral (potential, inferred)
AZT (3'-azido-3'-deoxythymidine) Azido (C-3'), deoxyribose, thymine base -N₃, -OH (modified sugar) FDA-approved anti-HIV drug
5-Bromo-2-chloropyrimidin-4-amine Bromo (C-5), chloro (C-2), amine (C-4) -Br, -Cl, -NH₂ Intermediate in organic synthesis
5-Amino-2-chloropyrimidine Amino (C-5), chloro (C-2) -NH₂, -Cl Building block for pharmaceuticals
5-Chlorouracil derivatives Chloro (C-5), uracil base modifications -Cl, -F/-N₃ (sugar moiety) Anti-HIV with reduced cytotoxicity

Physicochemical Properties

Property This compound 5-Bromo-2-chloropyrimidin-4-amine 5-Amino-2-chloropyrimidine
Melting Point Not reported 460–461 K Not reported
Solubility Likely polar aprotic solvents Acetonitrile (recrystallization) Water (moderate)
Crystallography Not reported Planar pyrimidine ring, N-H···N bonds Not reported

Key Research Findings

  • Chlorination at C-5 in pyrimidine analogs significantly reduces host-cell toxicity without compromising anti-HIV activity, making this compound a promising candidate for further study .
  • Structural comparisons with AZT reveal divergent conformational profiles (e.g., chi angles in X-ray data), suggesting distinct binding modes to viral targets .
  • Supramolecular interactions (e.g., hydrogen bonding in 5-bromo-2-chloropyrimidin-4-amine) highlight the role of substituents in modulating crystallinity and stability .

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